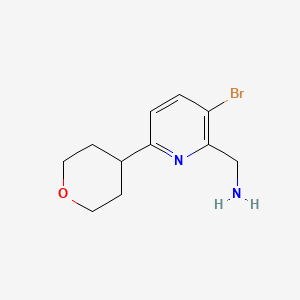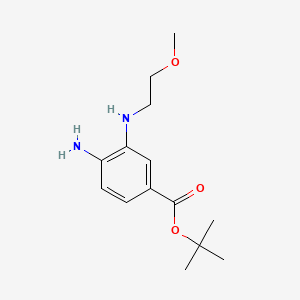
tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate: is an organic compound with the molecular formula C14H22N2O3. It is a derivative of benzoic acid and contains both amino and methoxyethyl groups, making it a versatile compound in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate typically involves the reaction of tert-butyl 4-nitrobenzoate with 2-methoxyethylamine under controlled conditions. The nitro group is reduced to an amino group, and the resulting compound is then reacted with tert-butyl chloroformate to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and as a building block for the synthesis of enzyme inhibitors .
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyethyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl 4-aminobenzoate: Similar structure but lacks the methoxyethyl group, making it less versatile in certain reactions.
tert-Butyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of the methoxyethyl group, leading to different reactivity and applications.
tert-Butyl 3-((2-methoxyethyl)amino)-1-piperidinecarboxylate: A piperidine derivative with similar functional groups but different core structure, used in different applications.
Uniqueness: tert-Butyl 4-amino-3-((2-methoxyethyl)amino)benzoate is unique due to the presence of both amino and methoxyethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-(2-methoxyethylamino)benzoate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)10-5-6-11(15)12(9-10)16-7-8-18-4/h5-6,9,16H,7-8,15H2,1-4H3 |
InChI Key |
AIGIETDJZDVTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
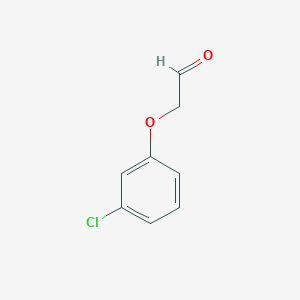
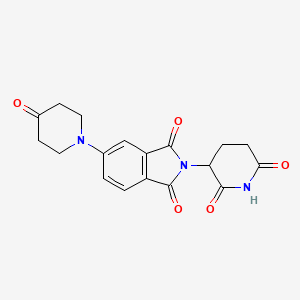


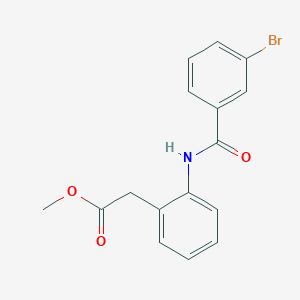
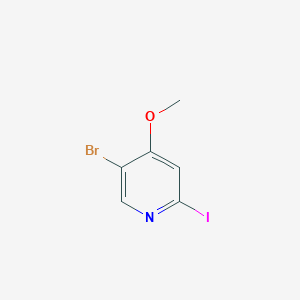
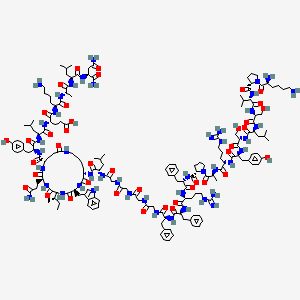
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)


